3-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
Description
This compound belongs to a class of pyrimidine-based amides characterized by a piperidine-pyrimidine core linked to a substituted benzamide group. The structural features include a 3-chloro-4-fluoro-substituted benzoyl moiety and a 2-methyl-6-(trifluoromethyl)pyrimidine ring attached to the piperidine nitrogen. These electron-withdrawing groups (chloro, fluoro, trifluoromethyl) enhance metabolic stability and influence binding interactions in biological systems .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF4N4O/c1-10-24-15(18(21,22)23)9-16(25-10)27-6-4-12(5-7-27)26-17(28)11-2-3-14(20)13(19)8-11/h2-3,8-9,12H,4-7H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLVCEQNMYRXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=C(C=C3)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, including:
Formation of the Benzamide Core: This can be achieved through the reaction of 3-chloro-4-fluorobenzoic acid with an appropriate amine under amide coupling conditions.
Introduction of the Piperidyl Ring: The piperidyl ring can be introduced via nucleophilic substitution reactions.
Attachment of the Pyrimidinyl Moiety: This step often involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.
Chemical Reactions Analysis
3-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Substitution Reactions: The chloro and fluoro groups on the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Coupling Reactions: The pyrimidinyl moiety can be further functionalized using coupling reactions such as Suzuki-Miyaura.
Scientific Research Applications
This compound has several applications in scientific research:
Pharmaceuticals: Due to its complex structure, it can serve as a lead compound in the development of new drugs, particularly those targeting specific receptors or enzymes.
Agrochemicals: The trifluoromethyl group in the pyrimidinyl moiety is known for its role in enhancing the biological activity of agrochemicals.
Material Science: The unique properties of this compound make it a candidate for use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the piperidyl and pyrimidinyl moieties contribute to its overall biological activity. The exact pathways and targets can vary depending on the specific application, but generally, it involves inhibition or activation of key enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in Benzamide Substituents
Several analogues share the piperidine-pyrimidine core but differ in benzamide substituents (Table 1):
Key Observations :
- Synthetic Feasibility : Yields for fluoro- and trifluoromethyl-substituted analogues (e.g., 7k, 66.4%) are higher than those with bulkier groups (e.g., 7l, 47.9%), suggesting steric or electronic challenges in synthesis .
Antifungal Activity of Pyrimidine-Amide Derivatives
Pyrimidine derivatives with halogenated benzamide groups exhibit potent antifungal activity (–5):
- Compound 5o (5-bromo-2-fluoro substitution) showed 100% inhibition against Phomopsis sp., outperforming Pyrimethanil (85.1%) with an EC₅₀ of 10.5 μg/mL .
- Compound 5d (3-trifluoromethylbenzamide) demonstrated moderate activity (EC₅₀: 32.1 μg/mL), highlighting the importance of halogen positioning .
The target compound’s 3-chloro-4-fluoro substitution combines two electron-withdrawing groups, which may improve membrane permeability and target binding compared to mono-substituted analogues.
Physicochemical Properties
- Lipophilicity : Trifluoromethyl and chloro groups increase logP values, enhancing blood-brain barrier penetration.
- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, as seen in JAK inhibitors like {1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl} derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
